N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Oxoethyl Group: The oxoethyl group is attached through an acylation reaction using an appropriate acyl chloride.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the oxoethyl group.
Reduction: Reduction reactions can occur at the sulfonamide moiety.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the sulfonamide moiety can yield amines.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group are key structural features that enable binding to these targets. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring and fluorophenyl group but lacks the oxoethyl and benzenesulfonamide moieties.
Methyl Benzoate: Although structurally different, it shares the benzenesulfonamide moiety.
Uniqueness: : The unique combination of the piperazine ring, fluorophenyl group, oxoethyl group, and benzenesulfonamide moiety in N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide provides it with distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C26H28FN3O3S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H28FN3O3S/c1-20-7-11-22(12-8-20)30(34(32,33)23-13-9-21(2)10-14-23)19-26(31)29-17-15-28(16-18-29)25-6-4-3-5-24(25)27/h3-14H,15-19H2,1-2H3 |
InChI Key |
ISQZPAYTIAKIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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